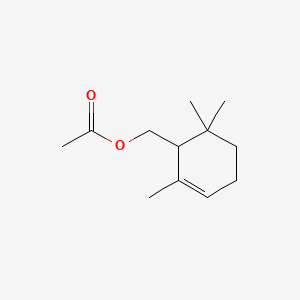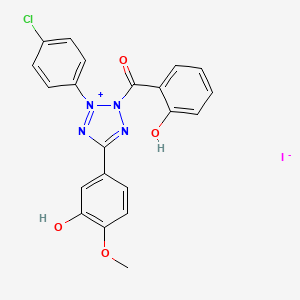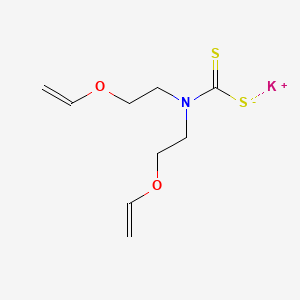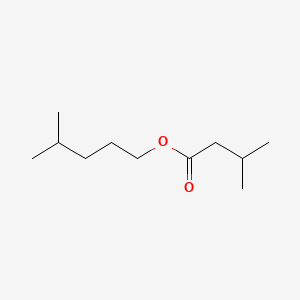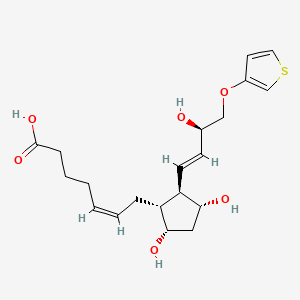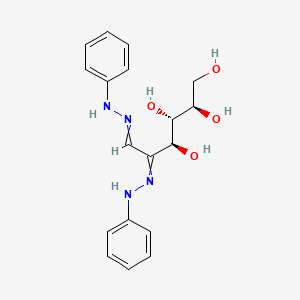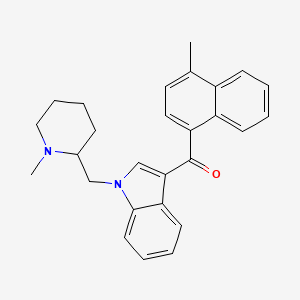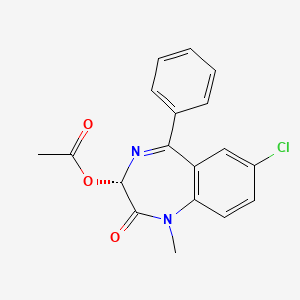
Temazepam acetate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temazepam acetate, (S)- is a derivative of temazepam, a benzodiazepine commonly used for its sedative and hypnotic properties. Benzodiazepines, including temazepam, are known for their ability to modulate the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to effects such as sedation, muscle relaxation, and anxiolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of temazepam acetate, (S)- typically involves the acetylation of temazepam. The process begins with the preparation of temazepam, which is synthesized through the reaction of diazepam with a hydroxylating agent. The hydroxylated product is then acetylated using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of temazepam acetate, (S)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Temazepam acetate, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert temazepam acetate to its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of desmethyl derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, desmethyl derivatives, and various substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
Temazepam acetate, (S)- has a wide range of applications in scientific research:
Wirkmechanismus
Temazepam acetate, (S)- exerts its effects by modulating the GABA neurotransmitter system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. The result is sedation, muscle relaxation, and anxiolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Oxazepam: A metabolite of diazepam with similar pharmacological properties.
Uniqueness
Temazepam acetate, (S)- is unique due to its specific acetylation, which may alter its pharmacokinetic properties and enhance its therapeutic effects. Compared to other benzodiazepines, temazepam acetate may offer a different profile of action, making it suitable for specific clinical applications .
Eigenschaften
CAS-Nummer |
160495-63-6 |
|---|---|
Molekularformel |
C18H15ClN2O3 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m0/s1 |
InChI-Schlüssel |
PTWWAHZQIATUFG-KRWDZBQOSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Kanonische SMILES |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



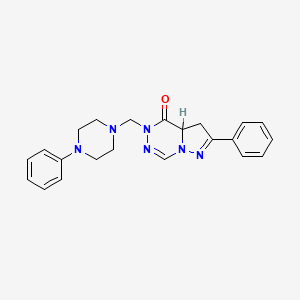
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)


